molecular formula C19H14N4O3S2 B11685083 N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

Cat. No.: B11685083
M. Wt: 410.5 g/mol
InChI Key: GKAXTSKOZPGFCZ-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is a heterocyclic compound featuring a thiazolidinone core fused with an indole moiety and a pyridine-4-carboxamide substituent. The Z-configuration at the 5-position of the thiazolidinone ring ensures structural rigidity, while the ethyl group on the indole ring contributes to lipophilicity.

Properties

Molecular Formula

C19H14N4O3S2

Molecular Weight

410.5 g/mol

IUPAC Name

N-[(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C19H14N4O3S2/c1-2-22-13-6-4-3-5-12(13)14(17(22)25)15-18(26)23(19(27)28-15)21-16(24)11-7-9-20-10-8-11/h3-10H,2H2,1H3,(H,21,24)/b15-14-

InChI Key

GKAXTSKOZPGFCZ-PFONDFGASA-N

Isomeric SMILES

CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4)/C1=O

Canonical SMILES

CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4)C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-ethyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 2-thioxo-1,3-thiazolidine-4-one in the presence of a base to form the intermediate. This intermediate is then reacted with pyridine-4-carboxylic acid chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thioethers.

Scientific Research Applications

N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of this compound are highlighted through comparisons with analogs (Table 1). Key differences in substituents, electronic properties, and pharmacological profiles are discussed below.

Table 1: Structural and Pharmacological Comparison of Thiazolidinone Derivatives

Compound Name/ID Structural Features Molecular Weight Key Pharmacological Notes Reference
Target Compound 1-Ethyl-indole, pyridine-4-carboxamide Not reported Potential kinase inhibitor (hypothetical) -
N-[(5Z)-5-(5-Nitro-indol-ylidene)-...-3-carboxamide 5-Nitro-indole, pyridine-3-carboxamide Not reported Enhanced electron-withdrawing effects
DB07180 () 5-Chloro-indole, pyrrole-3-carboxamide, trimethyl substituents Not reported Experimental drug (DrugBank entry)
Quinoline-8-ylmethylidene analog () Quinoline substituent, pyridine-3-carboxamide 392.5 Increased aromatic bulk
Tetrahydroquinoline analog () 1-Methyl-tetrahydroquinoline, pyridine-4-carboxamide Not reported Improved solubility (hypothetical)
Benzylidene-acetamide analogs () Benzylidene group, N-(2-methylphenyl)acetamide ~400–450 (avg.) Broad-spectrum antimicrobial activity

Key Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups: The nitro-substituted analog () introduces a strong electron-withdrawing group at the indole 5-position, which may enhance binding affinity to targets like kinases by polarizing the indole-thiazolidinone system .

Aromatic Bulk and Solubility: The quinoline-8-ylmethylidene analog () and tetrahydroquinoline derivative () incorporate extended aromatic systems. The quinoline group’s planar structure may improve DNA intercalation or protein binding, while the tetrahydroquinoline’s partial saturation could enhance solubility .

Pharmacological Profiles: DB07180: This pyrrole-3-carboxamide derivative () is listed in DrugBank as an experimental drug, suggesting advanced preclinical evaluation. Its chloro-substituted indole and trimethyl groups likely optimize bioavailability . Benzylidene-acetamide analogs: highlights derivatives with substituted benzylidene groups exhibiting antimicrobial activity, underscoring the thiazolidinone scaffold’s versatility .

Biological Activity

N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is a complex organic compound notable for its diverse biological activities. This compound, characterized by its thiazolidine ring, indole moiety, and pyridine carboxamide structure, has garnered interest in pharmacological research due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₅N₃O₄S₂. The presence of functional groups such as thiazolidinone and indole contributes to its bioactivity.

Biological Activities

Research indicates that compounds similar to this one exhibit significant biological activities including:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies have demonstrated that derivatives of thiazolidinones can effectively target multiple cancer types by modulating key signaling pathways involved in tumor growth and survival .
  • Antimicrobial Properties : The indole structure is known for its antimicrobial effects, making this compound a candidate for further exploration in treating infections caused by resistant strains.
  • Enzyme Inhibition : Interaction studies suggest that the compound may act as an inhibitor of specific kinases such as DYRK1A, which is implicated in various neurological disorders and cancers. The structure allows for selective binding to these targets, potentially leading to therapeutic applications .

The mechanism of action involves the compound's ability to bind to specific biological targets, modulating their activity. For example, the thiazolidine moiety is known to interact with cellular receptors and enzymes, influencing pathways associated with cell growth and apoptosis.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Anticancer Activity

A study evaluated the efficacy of N-(5Z)-5-(indolylidene) derivatives against various cancer cell lines including Huh7 (hepatocellular carcinoma) and MDA-MB 231 (breast carcinoma). The results indicated that certain derivatives exhibited IC50 values below 10 μM, demonstrating significant anticancer potential .

Study 2: Antimicrobial Effects

In vitro assays showed that compounds with similar structural features displayed notable antimicrobial activity against Gram-positive and Gram-negative bacteria. This highlights the potential use of thiazolidinone derivatives in combating bacterial infections .

Comparative Analysis

The following table summarizes the biological activities associated with structurally similar compounds:

Compound ClassBiological ActivityUnique Features
ThiazolidinonesAnticancerEffective against multiple cancer types
Indole DerivativesAntimicrobialEnhanced solubility and bioavailability
Pyridine-Based CompoundsEnzyme inhibitionSelective inhibition of kinases like DYRK1A

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions, typically involving condensation of thiazolidinone and indole intermediates. Key steps include:

  • Sonication-assisted cyclization : Reduces reaction time and improves yield compared to conventional heating .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of the thioxo-thiazolidinone core.
  • Catalysts : Triethylamine or DBU facilitates deprotonation and intermediate stabilization during indole-3-ylidene formation . Optimization requires monitoring via TLC and spectroscopic validation (e.g., NMR for Z/E isomerism) .

Q. How can the compound’s structural integrity and stereochemistry be confirmed post-synthesis?

  • X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve the (5Z) configuration and hydrogen-bonding networks .
  • Spectroscopic analysis :
  • NMR : 1H^1H-NMR identifies aromatic protons (pyridine and indole rings) and thiocarbonyl groups.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z ~450–460) .
    • ORTEP visualization : Validates anisotropic displacement parameters and molecular geometry .

Q. What preliminary biological screening models are appropriate for assessing anti-inflammatory potential?

  • In vitro COX-1/COX-2 inhibition assays : Measure IC50_{50} values using enzyme immunoassays (EIAs) with indomethacin as a positive control .
  • Carrageenan-induced rat paw edema : In vivo models quantify edema reduction at 100 mg/kg oral dosage, with serum AST/ALT levels monitored for hepatotoxicity .

Advanced Research Questions

Q. How can computational methods elucidate the dual COX/LOX inhibition mechanism?

  • Molecular docking (Autodock Vina) : Dock the compound into COX-2 (PDB: 5KIR) and 15-LOX (PDB: 1LOX) active sites. Focus on interactions between the pyridine-4-carboxamide group and Arg120 (COX-2) or Fe2+^{2+} (LOX) .
  • 3D-QSAR : Use kNN and PLRS models to correlate substituent effects (e.g., electron-withdrawing groups on the indole ring) with activity. A nitro (-NO2_2) group at the indole’s 1-position enhances LOX inhibition by 27% .

Q. How to resolve contradictions in biological activity data across structural analogs?

  • Structure-activity relationship (SAR) : Compare analogs with substitutions on the indole (e.g., ethyl vs. methyl) or pyridine rings. For example:
SubstituentCOX-1 Inhibition (%)COX-2 Inhibition (%)
-NO2_289.2852.80
-Cl85.1048.50
  • Metabolic stability assays : Evaluate hepatic microsomal degradation to rule out pharmacokinetic variability .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Co-crystallization additives : Glycerol or polyethylene glycol (PEG) improves crystal lattice stability.
  • Temperature gradients : Slow cooling (0.5°C/hr) from 40°C to 4°C reduces polymorphism risk .
  • Twinned data refinement : SHELXL’s TWIN/BASF commands resolve overlapping reflections in low-symmetry space groups .

Q. How does the compound’s reactivity with biological thiols (e.g., glutathione) influence its mechanism?

  • Thiol-trapping assays : Incubate with glutathione (GSH) and monitor adduct formation via LC-MS. The thioxo-thiazolidinone group may form disulfide bonds, altering redox activity .
  • Cellular ROS assays : Use DCFH-DA probes in macrophage models to quantify oxidative stress modulation .

Methodological Notes

  • Key references : SHELX (crystallography) , Autodock (docking) , and sonication (synthesis) are methodologically validated.
  • Contradictions addressed : Variability in LOX inhibition across analogs is resolved via 3D-QSAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.